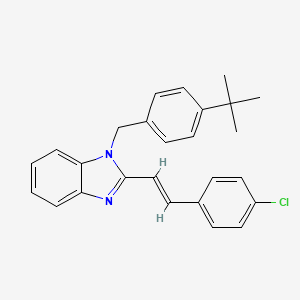
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The compound of interest is related to quinoline derivatives, which have been extensively studied for their chemical properties and reactivity. For instance, Aleksandrov et al. (2020) explored the synthesis and reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, showcasing the potential of quinoline derivatives in producing various compounds through electrophilic substitution reactions (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Cytotoxic Activity
Quinoline derivatives also exhibit significant cytotoxic activities. For example, Deady et al. (2003) found that carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinoline, displayed potent cytotoxic effects against various cancer cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antimicrobial Properties
In the realm of antimicrobial research, Patel et al. (2012) synthesized thiazolidinone derivatives and evaluated their antimicrobial activity against a range of bacterial and fungal strains, highlighting the antimicrobial potential of such compounds (Patel, Kumari, & Patel, 2012).
Anticancer Potential
Quinoline derivatives have been investigated for their potential in cancer treatment. For instance, Alvarez-Ibarra et al. (1997) studied thiazolo[5,4-b]quinoline derivatives, finding significant antitumor activities, which is indicative of the potential of quinoline-related compounds in cancer therapy (Alvarez-Ibarra, Fernández-Granda, Quiroga, Carbonell, Cárdenas, & Giralt, 1997).
CFTR Potentiation
In the context of cystic fibrosis, Hadida et al. (2014) discovered a quinolinone-3-carboxamide derivative as a potent CFTR potentiator, illustrating the therapeutic potential of quinoline derivatives in treating genetic disorders like cystic fibrosis (Hadida, van Goor, Zhou, Arumugam, Mccartney, Hazlewood, Decker, Negulescu, & Grootenhuis, 2014).
Mechanism of Action
Target of action
Compounds containing a thiadiazole ring, such as 1,3,4-thiadiazoles, have been reported to exhibit a wide range of biological activities . They are often designed and synthesized as potential antimicrobial agents .
Biochemical pathways
Many antimicrobial agents work by inhibiting the synthesis of essential macromolecules in the pathogen, such as proteins, nucleic acids, or cell wall components .
Result of action
The ultimate result of the compound’s action would depend on its specific targets and mode of action. For antimicrobial agents, the result is often the death of the pathogen, or the inhibition of its growth or virulence .
Properties
IUPAC Name |
N-[4-oxo-4-(quinolin-8-ylamino)butyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-2-6-15-18(27-24-23-15)19(26)21-12-5-10-16(25)22-14-9-3-7-13-8-4-11-20-17(13)14/h3-4,7-9,11H,2,5-6,10,12H2,1H3,(H,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUYPQUPSAIQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

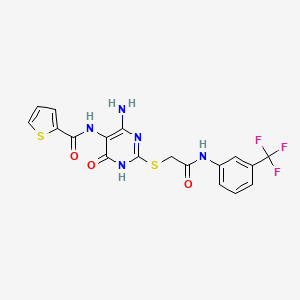
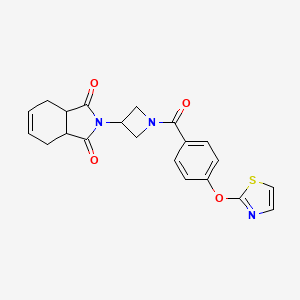
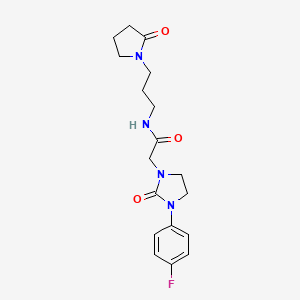

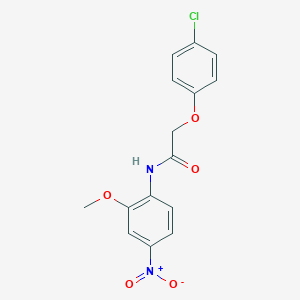
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoropropanoic acid](/img/structure/B2706038.png)
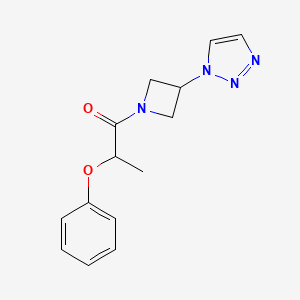

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2706042.png)
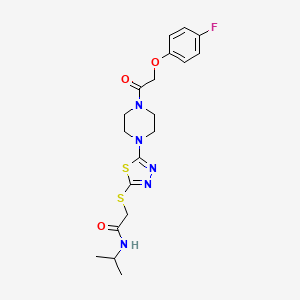
![(1,1-Dioxothiolan-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2706048.png)
![4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2706049.png)
